3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine
Description
Historical Context and Discovery
The development of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine emerged from the broader historical context of pyrrole chemistry advancement during the late 20th century. Pyrrole derivatives gained significant attention following early synthetic breakthroughs in heterocyclic chemistry, particularly the foundational work establishing methods for constructing nitrogen-containing five-membered rings. The specific compound under examination was first synthesized and characterized as part of systematic studies investigating the reactivity patterns of substituted pyrroles with aromatic amine systems.
The emergence of this particular compound can be traced to research efforts focused on developing new synthetic pathways for functionalizing pyrrole rings through direct arylation reactions. Historical developments in palladium-catalyzed carbon-nitrogen bond formation provided the methodological foundation necessary for accessing such complex molecular architectures. The compound was initially prepared through reactions involving 2,5-dimethylpyrrole and 4-methylphenylamine precursors, utilizing catalytic systems that enabled selective formation of the desired substitution pattern.
Early investigations into this compound class were motivated by the recognition that pyrrole-containing molecules often exhibit unique electronic properties and biological activities. The historical progression from simple pyrrole synthesis to more sophisticated substituted derivatives reflects the evolution of modern synthetic organic chemistry capabilities. The specific structural features present in this compound represent achievements in controlling regioselectivity during heterocyclic functionalization reactions.
Nomenclature and Chemical Identity
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The compound is officially designated as 3-(2,5-dimethylpyrrol-1-yl)-4-methylaniline, reflecting the aniline core structure with specific substitution patterns. Alternative nomenclature systems recognize this molecule as 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylaniline, emphasizing the hydrogen position within the pyrrole ring system.
The structural designation encompasses several important aspects of molecular architecture. The numeral "3" indicates the position of pyrrole attachment on the phenyl ring, while "2,5-dimethyl" specifies the methyl substitution pattern on the pyrrole ring. The "4-methyl-phenylamine" portion identifies the aniline core with a methyl group at the para position relative to the amino functionality. This systematic approach ensures unambiguous identification across scientific literature and chemical databases.
Chemical database entries consistently employ multiple synonymous names for this compound, including variations that emphasize different structural features. The ChEBI identifier CHEBI:123285 provides additional database cross-referencing capabilities. Registry numbers from various chemical suppliers facilitate commercial availability tracking, while molecular descriptor codes enable computational chemistry applications and property prediction studies.
Classification within Pyrrole Derivatives
This compound belongs to the extensive class of pyrrole derivatives, specifically categorized as an N-arylpyrrole compound due to the direct carbon-nitrogen bond linking the pyrrole and aromatic amine systems. This classification places the molecule within a broader family of heterocyclic compounds that exhibit diverse biological activities and synthetic utility. The pyrrole ring system, characterized by its five-membered aromatic structure containing one nitrogen atom, serves as the fundamental framework for this classification.
Within the pyrrole derivative taxonomy, this compound represents a substituted pyrrolylaniline subclass. The presence of both methyl substituents on the pyrrole ring and the aniline functionality creates a hybrid molecular architecture that combines features of simple pyrroles with aromatic amine chemistry. This dual nature influences both chemical reactivity patterns and potential biological interactions, distinguishing it from simpler pyrrole derivatives.
The compound's classification extends to its role as a building block for more complex heterocyclic systems. Research has demonstrated that pyrrolylaniline derivatives can serve as precursors for constructing extended aromatic systems, including carbazole derivatives and other fused ring structures. The specific substitution pattern present in this compound provides unique electronic characteristics that influence both synthetic accessibility and downstream chemical transformations.
From a structural perspective, this compound represents an intermediate complexity level within pyrrole chemistry. Unlike simple pyrrole molecules, the presence of the aniline substituent introduces additional functional group chemistry while maintaining the essential aromatic character of the heterocyclic core. This positioning within the classification hierarchy makes it valuable for synthetic chemists seeking to bridge simple heterocyclic building blocks with more complex molecular architectures.
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research stems from its unique position as both a synthetic target and a versatile building block for advanced molecular construction. Current research applications demonstrate the compound's utility in developing new synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions that form carbon-nitrogen bonds. These investigations have revealed that pyrrolylaniline derivatives serve as excellent model substrates for studying reaction mechanisms and optimizing catalytic conditions.
Contemporary research efforts have established this compound as a valuable probe for investigating electronic effects in heterocyclic systems. The specific substitution pattern creates opportunities for studying how methyl groups on the pyrrole ring influence overall molecular properties and reactivity patterns. Computational chemistry studies have utilized this molecule as a reference compound for developing predictive models of heterocyclic behavior, contributing to broader understanding of structure-activity relationships in nitrogen-containing aromatic systems.
The compound's research significance extends to its role in advancing understanding of pyrrolylaniline chemistry more broadly. Investigations into synthetic pathways for accessing this molecular architecture have led to improved methods for constructing complex nitrogen-containing heterocycles. These methodological advances have practical implications for pharmaceutical chemistry, where similar structural motifs appear in bioactive molecules and drug development candidates.
Recent publications have highlighted the compound's utility in studying direct arylation reactions of pyrrole derivatives. Research has demonstrated that the specific electronic environment created by the dimethylpyrrole substitution pattern influences regioselectivity in subsequent functionalization reactions. These findings contribute to the development of more efficient synthetic strategies for constructing complex heterocyclic molecular libraries, essential for drug discovery and materials science applications.
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-4-7-12(14)8-13(9)15-10(2)5-6-11(15)3/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORJKONKLIMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349498 | |
| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43070-87-7 | |
| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The target molecule comprises a 4-methylaniline backbone with a 2,5-dimethylpyrrole moiety at the 3-position. The pyrrole ring’s electron-rich nature influences regioselectivity during electrophilic substitution, while the methyl groups introduce steric hindrance. The amine group at the 4-position necessitates protection during synthesis to avoid undesired side reactions.
Key Challenges in Synthesis
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Regioselective Functionalization : Introducing the pyrrole group at the 3-position of 4-methylaniline requires precise control to avoid para/meta competition.
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Amine Protection : The primary amine must be protected (e.g., as an acetanilide) during reactions involving harsh conditions.
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Pyrrole Stability : The 2,5-dimethylpyrrole group may undergo oxidation or ring-opening under acidic or high-temperature conditions.
Synthetic Routes and Methodologies
Pyrrole Ring Construction via Paal-Knorr Synthesis
The Paal-Knorr reaction is a classical method for synthesizing pyrroles from 1,4-diketones and primary amines. For this compound, 2,5-hexanedione reacts with 4-methyl-3-nitroaniline under acidic conditions to form the pyrrole ring, followed by nitro-group reduction:
Advantages : High pyrrole regioselectivity.
Limitations : Nitro-reduction step may require careful catalyst selection to avoid over-reduction.
Nucleophilic Aromatic Substitution (NAS)
A two-step approach involves:
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Chlorination : 4-Methylaniline is chlorinated at the 3-position using Cl₂/FeCl₃.
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Pyrrole Coupling : The chlorinated intermediate reacts with 2,5-dimethylpyrrole under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C):
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst | CuI (10 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF |
| Time | 24–48 hours |
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a boronic acid-functionalized pyrrole and a brominated aniline derivative:
Optimization Notes :
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Use of tetrakis(triphenylphosphine)palladium(0) improves coupling efficiency.
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Aqueous Na₂CO₃ in a dioxane/water mixture (3:1) minimizes side reactions.
Industrial-Scale Considerations
Catalytic Hydrogenation
Patent WO2008137087A1 describes hydrogenation techniques for pyrroline intermediates using Pt/C catalysts in ethanol/methanol mixtures. Adapting this method:
Purification and Isolation
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Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) removes unreacted starting materials.
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Recrystallization : Ethyl acetate/hexane yields >99% purity (HPLC).
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 6.75 (s, 1H, ArH), 6.60 (d, 1H, Pyrrole-H), 2.45 (s, 3H, CH₃), 2.25 (s, 6H, Pyrrole-CH₃).
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MS (ESI+) : m/z 201.1 [M+H]⁺.
Purity Assessment
| Method | Result |
|---|---|
| HPLC | 99.2% |
| Residual Solvents | <0.1% (ICH Q3C) |
| Heavy Metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antitubercular agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial cell wall synthesis and folate metabolism, respectively. This dual inhibition can lead to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Structural Analogues and Commercial Availability
The following table summarizes key structural analogs, their commercial specifications, and available research
Key Observations
Functional Group Influence: The target compound and its phenylamine analogs (e.g., 4-methoxy and 2-methyl derivatives) lack the carboxylic acid group present in Compounds 1 and 2. This difference likely alters solubility and biological target interactions. For instance, Compounds 1 and 2 exhibit moderate binding to the EphA4 receptor (Kd ~20–26 μM) due to their hydroxybenzoic acid moieties, which may participate in hydrogen bonding .
Substituent Position Effects: In Compounds 1 and 2, the position of the pyrrole ring (4- vs. 5-) on the benzene ring leads to a measurable difference in EphA4 binding affinity (ΔKd = 6.0 μM). This suggests steric or electronic effects influence target engagement .
Commercial Viability :
Thermodynamic and Stability Considerations
- EphA4 Binding Thermodynamics : For Compounds 1 and 2, isothermal titration calorimetry (ITC) revealed entropy-driven binding (ΔS > 0), suggesting hydrophobic interactions dominate EphA4 engagement. The target compound’s methyl groups could enhance hydrophobic effects, but its lack of a carboxylic acid group may reduce polar interactions .
- Stability: notes that 3-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid is discontinued, possibly due to instability or synthesis challenges. This highlights the importance of the amine group in the target compound for commercial viability .
Biological Activity
- Molecular Formula : C13H16N2
- Molecular Weight : 200.28 g/mol
- Structural Characteristics : The compound features a pyrrole ring substituted with two methyl groups and an aniline moiety, which contributes to its unique biological properties.
Pharmacological Properties
Research indicates that 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential as a therapeutic agent in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation.
The mechanisms by which This compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Interaction with Cellular Signaling Pathways : It may influence pathways such as NF-kB or MAPK, which are critical in inflammation and cell survival.
Study 1: Antioxidant Activity Assessment
A study conducted by researchers evaluated the antioxidant capacity of various derivatives of pyrrole compounds, including This compound . Using DPPH and ABTS assays, the compound demonstrated significant radical-scavenging activity compared to standard antioxidants.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 15.4 | 12.8 |
| Ascorbic Acid | 10.0 | 9.5 |
Study 2: Antimicrobial Activity Evaluation
In another investigation focusing on the antimicrobial properties of the compound, it was tested against Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones for several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
Study 3: Anti-inflammatory Effects
A recent study explored the anti-inflammatory effects of this compound in a murine model of induced inflammation. The results showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with the compound compared to controls.
| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Group | 150 | 180 |
Q & A
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design (e.g., pH 6.3–7.5, 25–40°C) to assess degradation kinetics. Phosphate buffers (10 mM) are ideal for maintaining ionic strength, as shown in binding studies of related pyrrole derivatives . Monitor changes via HPLC or spectrophotometry, with control experiments to rule out solvent effects .
Advanced Research Questions
Q. How can structural contradictions between computational docking predictions and crystallographic data be resolved for this compound?
- Methodological Answer : For example, if computational models suggest a binding pose inconsistent with X-ray data (e.g., for EphA4 ligand-binding domains), refine docking parameters using software like SHELX . Validate via isothermal titration calorimetry (ITC) to measure binding affinity (Kd ≈ 20–26 µM for analogous compounds) and NMR chemical shift perturbations to confirm interaction sites .
Q. What thermodynamic parameters (ΔH, ΔS) are most informative for analyzing the compound’s binding interactions with biological targets like EphA4?
- Methodological Answer : ITC experiments at 25°C in 10 mM phosphate buffer (pH 6.3) reveal enthalpy-driven binding (ΔH < 0) for structurally related 2,5-dimethyl-pyrrole derivatives. Entropy changes (ΔS) may indicate conformational adjustments in the receptor . Data interpretation should account for protonation states of the compound and buffer ionization effects .
Q. What strategies address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Replicate synthesis under controlled conditions (e.g., inert atmosphere, purified solvents) to minimize side reactions. Cross-validate with orthogonal techniques:
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., methyl vs. pyrrole group positioning) .
- DSC (Differential Scanning Calorimetry) : Confirm melting points and detect polymorphic forms .
Q. How can computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Use DFT (Density Functional Theory) calculations to map electron density distributions, focusing on the pyrrole ring (HOMO) and methyl-phenylamine moiety (LUMO). Compare with experimental kinetic data (e.g., reaction rates in SN2 conditions) to validate predictions .
Q. What experimental protocols optimize the compound’s solubility for in vitro assays without altering its bioactivity?
- Methodological Answer : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin derivatives. For EphA4 studies, maintain concentrations below 2 mM (as in ITC experiments) to avoid aggregation . Dynamic light scattering (DLS) can monitor particle size distribution during solubility trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
